BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Reactivity of
2-Bromo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-5-nitroaniline

Cat. No.: B076971

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-
5-nitroaniline, a key building block in organic synthesis. The document details its physical and
chemical properties, and explores its utility in several pivotal synthetic transformations,
including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, reduction of the nitro group,
and diazotization reactions. This guide is intended to serve as a valuable resource for
researchers, scientists, and drug development professionals by providing detailed experimental
protocols, quantitative data, and visual representations of reaction pathways to facilitate the
strategic use of this versatile molecule in the design and synthesis of complex organic
compounds.

Introduction

2-Bromo-5-nitroaniline is a substituted aromatic amine that serves as a versatile intermediate
in the synthesis of a wide array of organic molecules, particularly in the fields of
pharmaceuticals, agrochemicals, and materials science. Its chemical structure, featuring an
amine, a nitro group, and a bromine atom on the benzene ring, offers multiple reactive sites
that can be selectively functionalized. The electron-withdrawing nature of the nitro group
significantly influences the reactivity of the aromatic ring, the amine, and the bromine atom,
making it a unique substrate for various transformations. This guide will delve into the core
aspects of its reactivity, providing practical information for its application in a laboratory setting.
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Physicochemical Properties

A summary of the key physical and chemical properties of 2-Bromo-5-nitroaniline is
presented in the table below. This data is essential for its handling, storage, and for the design
of reaction conditions.

Property Value Reference(s)
Molecular Formula CeHsBrN20:2 [11121[3]
Molecular Weight 217.02 g/mol [1][2]13]

Yellow to dark yellow or khaki
Appearance ) ] [4]
crystalline solid/needles

Melting Point 139-141 °C [1][5]

Slightly soluble in water;
Solubility soluble in ethanol, acetone, [4]

and other organic solvents

CAS Number 10403-47-1 [1]121[3]

Key Areas of Reactivity

The reactivity of 2-Bromo-5-nitroaniline is governed by the interplay of its three functional
groups: the amino group (-NHz), the bromo group (-Br), and the nitro group (-NOz2). The nitro
group is strongly electron-withdrawing, which deactivates the aromatic ring towards
electrophilic substitution but activates it for nucleophilic aromatic substitution. The amino group
is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-
director. This electronic landscape allows for a range of selective transformations.
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Caption: Key reactivity pathways of 2-Bromo-5-nitroaniline.
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Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of 2-Bromo-5-nitroaniline is amenable to various
palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon
and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting
an organohalide with an organoboron compound in the presence of a palladium catalyst and a
base. While specific examples for 2-Bromo-5-nitroaniline are not abundant in the literature, a
general protocol can be adapted from similar substrates like 2,6-dibromo-4-nitroaniline. The
electron-withdrawing nitro group can enhance the reactivity of the C-Br bond towards oxidative
addition in the catalytic cycle.

2-Bromo-5-nitroaniline

Arylboronic Acid

Suzuki-Miyaura Coupling 2-Aryl-5-nitroaniline

Pd Catalyst & Base

Click to download full resolution via product page
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitroaniline
Materials:

2-Bromo-5-nitroaniline

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium(ll) acetate (Pd(OAc)z2) (0.5 - 2 mol%)

Triphenylphosphine (PPhs) or other suitable ligand (1 - 4 mol%)
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Potassium carbonate (K2COs) or another suitable base (2 - 3 equivalents)

Toluene/Water or Dioxane/Water solvent mixture (e.g., 4:1)

Nitrogen or Argon gas

Procedure:

To a flame-dried Schlenk flask, add 2-Bromo-5-nitroaniline (1.0 eq), the arylboronic acid
(1.2 eq), and the base (e.g., K2COs, 2.0 eq).

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Add the palladium catalyst (e.g., Pd(OAc)2, 1 mol%) and ligand (e.g., PPhs, 2 mol%).

Add the degassed solvent mixture (e.g., Toluene/Water 4:1).

Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel.

Representative Data for Suzuki Coupling of Bromo-Nitroanilines
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The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl
halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This
reaction is highly valuable for the synthesis of substituted anilines. The electron-deficient nature
of the 2-Bromo-5-nitroaniline ring makes it a good substrate for this transformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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